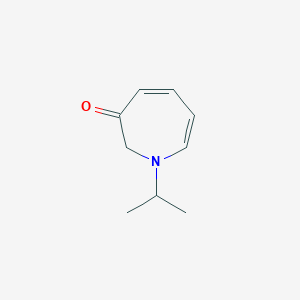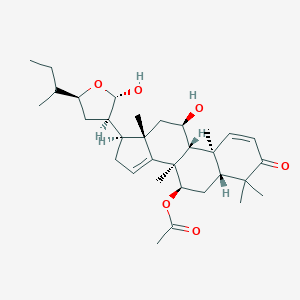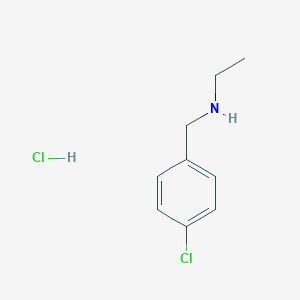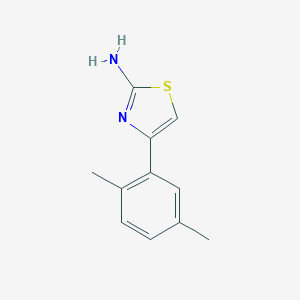
1-propan-2-yl-2H-azepin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-propan-2-yl-2H-azepin-3-one, also known as gabapentin, is a medication that is used to treat epilepsy, neuropathic pain, and restless leg syndrome. It was first approved by the US Food and Drug Administration (FDA) in 1993. Gabapentin is a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA), but it does not bind to GABA receptors. Instead, it binds to the α2δ subunit of voltage-gated calcium channels, which leads to a reduction in calcium influx and a decrease in neurotransmitter release.
Mechanism of Action
Gabapentin binds to the α2δ subunit of voltage-gated calcium channels, which leads to a reduction in calcium influx and a decrease in neurotransmitter release. This mechanism of action is believed to contribute to 1-propan-2-yl-2H-azepin-3-one's anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
Gabapentin has been shown to increase GABA synthesis and release in the brain, which may contribute to its anxiolytic and anticonvulsant effects. It has also been shown to reduce glutamate release in the brain, which may contribute to its analgesic effects. Gabapentin has been shown to have a half-life of approximately 5-7 hours and is primarily eliminated through renal excretion.
Advantages and Limitations for Lab Experiments
Gabapentin has several advantages for use in laboratory experiments. It has a well-established mechanism of action and has been extensively studied for its efficacy in the treatment of epilepsy, neuropathic pain, and restless leg syndrome. It is also relatively safe and well-tolerated, with few serious side effects. However, 1-propan-2-yl-2H-azepin-3-one has several limitations for use in laboratory experiments. It has a short half-life and may require multiple doses to achieve therapeutic concentrations. It may also interact with other medications and may have variable effects depending on the individual patient.
Future Directions
There are several future directions for research on 1-propan-2-yl-2H-azepin-3-one. One area of research is the potential therapeutic effects of 1-propan-2-yl-2H-azepin-3-one in other conditions, such as anxiety disorders, bipolar disorder, and alcohol dependence. Another area of research is the development of new formulations of 1-propan-2-yl-2H-azepin-3-one that have improved pharmacokinetic properties, such as longer half-life and increased bioavailability. Additionally, there is a need for further research on the long-term safety and efficacy of 1-propan-2-yl-2H-azepin-3-one, particularly in vulnerable populations such as children and elderly patients.
Synthesis Methods
Gabapentin can be synthesized from 1,4-butanediol, cyclohexanone, and potassium cyanide. The first step involves the reaction of 1,4-butanediol with cyclohexanone in the presence of sodium hydroxide to form 4-hydroxybutan-2-one. The second step involves the reaction of 4-hydroxybutan-2-one with potassium cyanide in the presence of sulfuric acid to form 1-(aminomethyl)cyclohexaneacetic acid. The third step involves the reaction of 1-(aminomethyl)cyclohexaneacetic acid with isopropyl chloroformate in the presence of triethylamine to form 1-propan-2-yl-2H-azepin-3-one.
Scientific Research Applications
Gabapentin has been extensively studied for its efficacy in the treatment of epilepsy, neuropathic pain, and restless leg syndrome. It has also been studied for its potential therapeutic effects in other conditions, such as anxiety disorders, bipolar disorder, and alcohol dependence. Gabapentin has been shown to be effective in reducing the frequency and severity of seizures in patients with epilepsy. It has also been shown to be effective in reducing neuropathic pain in patients with diabetic neuropathy, postherpetic neuralgia, and spinal cord injury. In addition, 1-propan-2-yl-2H-azepin-3-one has been shown to be effective in reducing symptoms of restless leg syndrome.
properties
CAS RN |
110561-71-2 |
|---|---|
Product Name |
1-propan-2-yl-2H-azepin-3-one |
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-propan-2-yl-2H-azepin-3-one |
InChI |
InChI=1S/C9H13NO/c1-8(2)10-6-4-3-5-9(11)7-10/h3-6,8H,7H2,1-2H3 |
InChI Key |
ZPGQADPDUKRMKR-UHFFFAOYSA-N |
SMILES |
CC(C)N1CC(=O)C=CC=C1 |
Canonical SMILES |
CC(C)N1CC(=O)C=CC=C1 |
synonyms |
3H-Azepin-3-one,1,2-dihydro-1-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol](/img/structure/B33827.png)









![1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one](/img/structure/B33842.png)